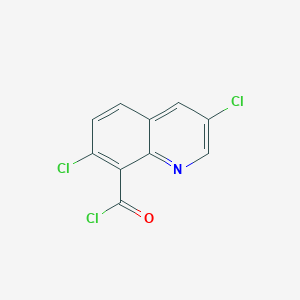

3,7-Dichloroquinolin-8-carbonyl Chloride

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H4Cl3NO |

|---|---|

Molecular Weight |

260.5 g/mol |

IUPAC Name |

3,7-dichloroquinoline-8-carbonyl chloride |

InChI |

InChI=1S/C10H4Cl3NO/c11-6-3-5-1-2-7(12)8(10(13)15)9(5)14-4-6/h1-4H |

InChI Key |

UTLUHRLLWAIKEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C2=NC=C(C=C21)Cl)C(=O)Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3,7 Dichloroquinolin 8 Carbonyl Chloride

Synthesis via Carboxylic Acid Chlorination Routes

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis, activating the carboxyl group for subsequent reactions. For 3,7-dichloroquinoline-8-carboxylic acid, this conversion is the final step in generating the title compound.

Optimization of Thionyl Chloride-Mediated Synthesis of 3,7-Dichloroquinolin-8-carbonyl Chloride

Thionyl chloride (SOCl₂) is a widely utilized reagent for the conversion of carboxylic acids to their corresponding acyl chlorides due to its reliability and the convenient removal of byproducts. masterorganicchemistry.comlibretexts.org The reaction involves the substitution of the hydroxyl group of the carboxylic acid with a chloride ion. A key advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification. masterorganicchemistry.comyoutube.com One established method involves heating 3,7-dichloroquinoline-8-carboxylic acid in a thionyl chloride solution to produce the desired this compound, which can then be used in subsequent steps without extensive purification. nih.govfrontiersin.org

The choice of solvent can significantly impact the efficiency and outcome of the chlorination reaction. While the reaction can be carried out using neat thionyl chloride, particularly when the carboxylic acid is soluble, various solvents are employed to control reaction temperature, manage solubility, and facilitate work-up. commonorganicchemistry.comresearchgate.net For aromatic carboxylic acids, it is common to perform the reaction at reflux temperature without a solvent, as the starting material often dissolves as it is converted to the more soluble acid chloride. researchgate.net However, in cases where solubility is low or better reaction control is needed, inert solvents are preferred.

The stereochemical outcome of reactions involving thionyl chloride can be solvent-dependent, although this is more critical for chiral alcohols than for carboxylic acids. libretexts.org For the synthesis of acyl chlorides, common inert solvents are chosen to avoid side reactions.

Table 1: Common Solvent Systems for Thionyl Chloride-Mediated Chlorination

| Solvent | Rationale for Use | Typical Conditions |

| Neat (No Solvent) | High concentration of reagent; simplifies work-up as excess reagent is removed by distillation. researchgate.net | Reflux |

| Dichloromethane (B109758) (DCM) | Good solubility for many organic compounds; relatively low boiling point for easy removal. commonorganicchemistry.com | Room Temperature to Reflux |

| Toluene | Higher boiling point allows for higher reaction temperatures. | Reflux |

| Acetonitrile (B52724) (ACN) | Polar aprotic solvent that can aid in dissolving starting materials. commonorganicchemistry.com | Reflux |

The optimal solvent system for the synthesis of this compound would be determined by the solubility of the starting carboxylic acid and the desired reaction temperature.

Temperature and reaction time are critical parameters that are interdependent. Generally, heating the reaction mixture to reflux is common practice to ensure the reaction proceeds at a reasonable rate. commonorganicchemistry.com The reaction is often monitored by observing the cessation of gas evolution (HCl and SO₂), which indicates the consumption of the starting material. researchgate.net

On a preparative scale, the reaction kinetics are influenced by:

Temperature: Higher temperatures increase the reaction rate but can also lead to the formation of degradation products if the molecule is thermally sensitive. The reaction is often highly exothermic. youtube.com

Concentration: In neat conditions, the concentration is maximized. When using a solvent, the concentration of both the carboxylic acid and thionyl chloride will affect the rate.

Mixing: Efficient stirring is crucial on a larger scale to ensure homogeneous heat distribution and effective interaction between reactants, especially if the starting material is not fully dissolved.

For a typical laboratory preparation, the carboxylic acid is refluxed with an excess of thionyl chloride for several hours until gas evolution stops. commonorganicchemistry.com The excess thionyl chloride is then removed under reduced pressure. researchgate.net

While many thionyl chloride-mediated chlorinations proceed without a catalyst, the addition of a catalyst can significantly accelerate the reaction rate, allowing for milder conditions. N,N-dimethylformamide (DMF) is a common catalyst for this transformation. The mechanism involves the initial reaction of thionyl chloride with DMF to form a Vilsmeier reagent, which is a more potent chlorinating agent.

This catalytic approach is particularly well-known for reactions involving oxalyl chloride but is also applicable to thionyl chloride. commonorganicchemistry.comwikipedia.org Recent research has also explored the use of recyclable, polymer-bound catalysts containing carboxamide moieties. These have been shown to dramatically reduce reaction times for the chlorination of fatty acids with thionyl chloride, for example, from over 8 hours to just 3 hours. google.com Such catalytic systems could potentially be applied to the synthesis of this compound to improve efficiency and reduce the use of excess reagents.

Alternative Chlorinating Reagents and Their Comparative Efficacy

Besides thionyl chloride, other reagents can be employed to synthesize acyl chlorides from carboxylic acids. The choice of reagent often depends on the substrate's sensitivity, desired reaction conditions, and the nature of the byproducts.

Oxalyl Chloride ((COCl)₂): This reagent is often considered milder and more selective than thionyl chloride. wikipedia.org It is typically used in conjunction with a catalytic amount of DMF in a solvent like dichloromethane at room temperature. commonorganicchemistry.comresearchgate.net A significant advantage is that its byproducts (CO, CO₂, and HCl) are all gaseous, which simplifies the work-up procedure. chemicalbook.com This can be particularly useful for sensitive substrates where high temperatures are to be avoided. sciencemadness.org

Phosphorus Pentachloride (PCl₅): PCl₅ is a solid and a powerful chlorinating agent that reacts readily with carboxylic acids, often at room temperature or with gentle warming. chemguide.co.uk A key drawback is that the byproduct, phosphoryl chloride (POCl₃), is a high-boiling liquid that must be separated from the desired acyl chloride, usually by fractional distillation. chemguide.co.ukwikipedia.org This can complicate the purification process. The formation of the strong P=O bond in the byproduct helps to drive the reaction forward. chemtube3d.com

Phosphorus Trichloride (PCl₃): This liquid reagent also converts carboxylic acids to acyl chlorides. The reaction requires a 3:1 molar ratio of the carboxylic acid to PCl₃. The byproduct is phosphorous acid (H₃PO₃), a solid, which can be separated by filtration or distillation of the product. masterorganicchemistry.comchemguide.co.uk

Table 2: Comparative Efficacy of Chlorinating Reagents

| Reagent | Formula | Typical Conditions | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride | SOCl₂ | Neat or in solvent, reflux commonorganicchemistry.com | SO₂(g), HCl(g) | Gaseous byproducts, readily available. masterorganicchemistry.com | Can require high temperatures; HCl byproduct. |

| Oxalyl Chloride | (COCl)₂ | Catalytic DMF, DCM, RT commonorganicchemistry.com | CO(g), CO₂(g), HCl(g) | Mild conditions, gaseous byproducts. wikipedia.orgchemicalbook.com | More expensive than SOCl₂. |

| Phosphorus Pentachloride | PCl₅ | Neat or in solvent, cold/warm chemguide.co.uk | POCl₃(l), HCl(g) | Highly reactive. sciencemadness.org | Liquid byproduct (POCl₃) requires separation. wikipedia.org |

For the synthesis of this compound, the choice among these reagents would depend on factors such as scale, purity requirements, and tolerance of the quinoline (B57606) ring to the reaction conditions.

Emerging Synthetic Approaches to this compound Precursors

The primary precursor to the title compound is 3,7-dichloroquinoline-8-carboxylic acid, known commercially as the herbicide quinclorac (B55369). nih.govresearchgate.net Traditional industrial syntheses often involve multi-step processes that can generate significant waste.

Established patented routes frequently start with m-chloro-o-toluidine and glycerol (B35011), which undergo cyclization to form 7-chloro-8-methylquinoline (B132762). This intermediate is then subjected to chlorination and subsequent oxidation to yield 3,7-dichloroquinoline-8-carboxylic acid. google.com A common oxidation step in these older methods involves using strong oxidants like concentrated nitric acid in sulfuric acid, which produces nitrogen oxide pollutants and large volumes of acidic wastewater. google.com

In response to the environmental drawbacks of these methods, newer, more sustainable approaches are emerging. A notable development is a patented method that avoids harsh, stoichiometric oxidants. This process involves two key steps:

Catalytic Oxidation: 7-chloro-8-methylquinoline is oxidized to 7-chloro-8-quinolinecarboxylic acid using molecular oxygen as the primary oxidant. The reaction is facilitated by a dual catalyst system consisting of an N-hydroxyphthalimide compound and azobisisobutyronitrile. google.comgoogle.com This represents a greener approach by utilizing air or oxygen and catalytic quantities of reagents.

These newer catalytic and aerobic oxidation methods signify a shift towards more environmentally benign and efficient syntheses for the precursors of complex heterocyclic molecules like this compound. Further research into novel catalytic systems and one-pot procedures, such as the three-component synthesis of quinoline-4-carboxylic acids, continues to be an active area, promising even more streamlined and sustainable routes in the future. acs.org

Precursor Derivatization Methods for Quinoline Carboxylic Acids

The synthesis of the crucial precursor, 3,7-dichloroquinolin-8-carboxylic acid, and other related quinoline carboxylic acids, relies on several established name reactions in organic chemistry that build the quinoline core from various acyclic or simpler cyclic precursors. These methods allow for the introduction of a wide range of substituents onto the quinoline scaffold.

Classic synthetic routes to quinoline carboxylic acids include:

The Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound (like an aldehyde or ketone) in the presence of a strong base to yield 2,3-disubstituted quinoline-4-carboxylic acids. iipseries.orgnih.gov A limitation of this method is that the requisite strong basic conditions can be incompatible with sensitive functional groups on the isatin precursor. nih.gov

The Doebner Reaction: In this three-component reaction, an aniline (B41778), an aldehyde, and pyruvic acid combine to form a quinoline-4-carboxylic acid derivative. iipseries.orgnih.gov This method is advantageous as it allows for a variety of substituents on the aniline precursor. nih.gov

The Gould-Jacobs Reaction: This process involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by cyclization and decarboxylation to produce quinoline derivatives. This route is particularly useful for synthesizing 4-hydroxyquinoline-3-carboxylic acids. iipseries.org

A more direct, though challenging, approach involves the selective oxidation of a methyl group at the 8-position of a pre-formed quinoline ring. For example, 7-chloroquinoline-8-carboxylic acids can be prepared by the direct oxidation of the corresponding 7-chloro-8-methylquinoline compound. This oxidation is typically carried out using strong oxidizing agents like nitric acid or nitrogen dioxide in sulfuric acid, often in the presence of a heavy metal catalyst such as a vanadium(V) compound. google.com

| Reaction Name | Key Precursors | Product Type | Reference |

|---|---|---|---|

| Pfitzinger Reaction | Isatin, Carbonyl Compound | Quinoline-4-carboxylic acids | iipseries.orgnih.gov |

| Doebner Reaction | Aniline, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic acids | iipseries.orgnih.gov |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic ester | 4-Hydroxyquinoline-3-carboxylic acids | iipseries.org |

| Direct Oxidation | Substituted 8-methylquinoline | Quinoline-8-carboxylic acids | google.com |

Green Chemistry Principles in Quinoline Scaffold Preparation

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinoline scaffolds to minimize environmental impact and improve efficiency. researchgate.net These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and lowering energy consumption compared to traditional methods like the Skraup or Friedländer syntheses, which often require harsh conditions and toxic chemicals. tandfonline.comresearchgate.net

Key green chemistry strategies in quinoline synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields. researchgate.net It provides direct energy transfer to the reacting molecules, a process known as molecular heating, leading to faster and more efficient reactions. tandfonline.com For example, a one-pot Skraup reaction has been developed using microwave heating in water with glycerol and substituted anilines. tandfonline.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives is a core principle of green chemistry. Water, ethanol, and ionic liquids have been successfully employed as solvents for quinoline synthesis. tandfonline.com These solvents are often biodegradable and derived from renewable resources. tandfonline.com

Catalysis: The use of catalysts, especially recyclable and non-toxic ones, is preferred over stoichiometric reagents to minimize waste. researchgate.netnih.gov L-proline, an amino acid, has been used as an efficient catalyst for the Knoevenagel condensation step in certain quinoline syntheses, both under conventional and microwave conditions. researchgate.net Transition metal catalysis is also a prominent strategy for C-H functionalization to build the quinoline core efficiently. researchgate.net

Solvent-Free Conditions: Conducting reactions without a solvent, where feasible, represents an ideal green approach, as it eliminates solvent waste entirely. nih.gov Mechanochemistry, where mechanical energy initiates reactions, is one such method that minimizes solvent use and often operates at room temperature. nih.gov

| Green Chemistry Principle | Application in Quinoline Synthesis | Advantages | Reference |

|---|---|---|---|

| Alternative Energy Sources | Microwave irradiation | Reduced reaction times, higher yields | researchgate.nettandfonline.com |

| Safer Solvents | Use of water, ethanol, ionic liquids | Reduced toxicity, biodegradability | tandfonline.com |

| Catalysis | Use of L-proline, transition metals | High efficiency, catalyst reusability, reduced waste | researchgate.netnih.gov |

| Waste Prevention | Solvent-free reactions (Mechanochemistry) | Eliminates solvent waste, energy saving | nih.gov |

Purification Strategies for this compound

The purification of this compound and its precursors is critical to ensure high purity for subsequent reactions or final product formulation. Standard laboratory and industrial techniques such as recrystallization, solvent washing, and chromatography are employed.

For the precursor, 3,7-dichloroquinolin-8-carboxylic acid, a common purification method is recrystallization . This involves dissolving the crude solid in a suitable solvent or solvent mixture at an elevated temperature and then allowing it to cool slowly, causing the formation of high-purity crystals. A documented method for obtaining X-ray quality crystals of this compound involves dissolving it in dimethyl sulfoxide (B87167) (DMSO) followed by slow vapor diffusion of ether. nih.govresearchgate.net

For other quinoline derivatives, purification often involves the use of chlorinated solvents. A patented method for purifying crude 8-hydroxyquinoline (B1678124) involves dissolving the material in a heated chloralkane solvent such as methylene (B1212753) chloride or trichloromethane. google.com After dissolution, the solution is cooled and filtered. The filter cake is washed with more of the cold solvent. The filtrate is then concentrated by distillation to recover the solvent for recycling, and the purified product solidifies from the residual liquid. google.com This general approach can be adapted for the purification of this compound, taking into account the compound's reactivity, particularly its sensitivity to moisture.

Given that this compound is an acyl chloride, all purification steps must be conducted under anhydrous (dry) conditions to prevent hydrolysis back to the carboxylic acid. Techniques such as distillation under reduced pressure could also be a viable purification method, provided the compound is thermally stable.

Mechanistic Investigations and Synthetic Utility of 3,7 Dichloroquinolin 8 Carbonyl Chloride

Nucleophilic Acyl Substitution Pathways of 3,7-Dichloroquinolin-8-carbonyl Chloride

This compound is a reactive acyl chloride derivative of the well-known herbicide Quinclorac (B55369) (3,7-dichloroquinoline-8-carboxylic acid). researchgate.netnih.gov Its reactivity is dominated by the electrophilic nature of the carbonyl carbon, making it a prime substrate for nucleophilic acyl substitution reactions. This pathway allows for the facile introduction of the 3,7-dichloroquinolin-8-carbonyl moiety into a variety of molecular scaffolds. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the highly stable chloride ion is eliminated as a leaving group, regenerating the carbonyl double bond and yielding the substituted product. These reactions are fundamental to the synthesis of a diverse range of derivatives, including esters and amides, which are explored for various applications.

The reaction of this compound with alcohols (alcoholysis) provides a direct route to the corresponding esters. This transformation is a classic example of nucleophilic acyl substitution, where the alcohol oxygen acts as the nucleophile. The high reactivity of the acyl chloride typically allows these reactions to proceed under mild conditions, often requiring a base to neutralize the hydrogen chloride (HCl) byproduct generated during the reaction.

A significant application of the esterification pathway is the synthesis of phosphonate (B1237965) derivatives, which are of interest for their potential biological activities. tandfonline.comtandfonline.com The reaction of this compound with O,O-dialkyl-1-hydroxyalkylphosphonates yields a series of novel 3,7-dichloroquinolin-8-yl carbonyloxyalkylphosphonate compounds. tandfonline.com

The synthesis is typically carried out in an anhydrous solvent at cool temperatures, ranging from 2–15°C, over a period of 2 to 5 hours. tandfonline.comtandfonline.com Triethylamine (B128534) is commonly added to the reaction mixture, serving both as a catalyst and as a trapping agent for the HCl produced, driving the reaction toward completion. tandfonline.comtandfonline.com This method has been successfully employed to produce a variety of phosphonate esters with yields generally ranging from 60% to 80%. tandfonline.comtandfonline.com The diversity of the final products is achieved by varying the substituent on the hydroxyalkylphosphonate starting material. tandfonline.com Preliminary bioassays of these compounds have indicated that they possess fungicidal and herbicidal activities. tandfonline.comtandfonline.com

| Reactant (O,O-dimethyl-1-hydroxyalkylphosphonate, where R=) | Reaction Conditions | General Yield | Product Class |

|---|---|---|---|

| H, Alkyl, Phenyl, Substituted Phenyl, Furfuryl | Anhydrous solvent, Triethylamine, 2-15°C, 2-5 h | 60-80% | Dimethyl[(3,7-dichloroquinolin-8-yl carbonyloxy)alkyl] Phosphonate |

The choice of solvent can significantly influence the rate, yield, and selectivity of esterification reactions. researchgate.net Solvents affect the solubility of reactants, the stabilization of transition states, and the equilibrium position of the reaction. researchgate.net For instance, in other esterification systems, polar aprotic solvents like acetonitrile (B52724) have been shown to promote the reaction, while others like dimethylformamide (DMF) can suppress it. researchgate.net

In the specific case of the esterification of this compound, published studies emphasize the necessity of using an anhydrous solvent to prevent the competing hydrolysis reaction. tandfonline.comtandfonline.com While detailed comparative studies on the effects of various solvents on the yield and selectivity for this particular substrate are not extensively documented in the available literature, the general principles of solvent effects in nucleophilic acyl substitution reactions remain applicable. The optimal solvent would need to effectively dissolve the reactants while minimizing side reactions and facilitating product formation and isolation.

Parallel to esterification, this compound readily undergoes amidation when treated with primary or secondary amines. This reaction, often referred to as aminolysis, produces quinoline-8-carboxamides. The mechanism is analogous to esterification, with the nitrogen atom of the amine acting as the nucleophile. These reactions are crucial for building diverse molecular libraries, as the resulting amide bond is a stable and common feature in biologically active molecules.

An important synthetic application involves the reaction of this compound with substituted pyrazole (B372694) derivatives to create potential agrochemicals. Specifically, reactions with various 3-methyl-1H-pyrazol-5-ol tautomers have been used to generate a library of pyrazolyl esters for herbicidal screening. nih.govnih.gov Although this involves O-acylation of the pyrazole tautomer rather than N-acylation (amidation), it serves the broader goal of creating diverse quinolyl-containing pyrazole scaffolds.

These syntheses have produced compounds such as 3-methyl-1-phenyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate with reported yields around 62%. nih.gov The resulting compounds have been evaluated for their herbicidal activity, with some derivatives showing excellent inhibition effects on weeds like barnyard grass, in some cases comparable to the parent compound, Quinclorac. nih.govresearchgate.net

| Pyrazolyl Reactant | Product Name | Reported Yield | Application |

|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-ol | 3-Methyl-1-phenyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | 62% | Herbicide Candidate |

| 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-ol | 1-(2-Fluorophenyl)-3-methyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | N/A | Herbicide Candidate |

| 1,3-Dimethyl-1H-pyrazol-5-ol | 1,3-Dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate | N/A | Herbicide Candidate |

Acyl chlorides are highly reactive towards water, undergoing rapid hydrolysis to form the corresponding carboxylic acid. docbrown.infoyoutube.com The hydrolysis of this compound is a facile reaction that yields 3,7-dichloroquinoline-8-carboxylic acid (Quinclorac). pharmaffiliates.comnih.gov The mechanism follows the typical nucleophilic acyl substitution pathway, where a water molecule acts as the nucleophile, attacking the carbonyl carbon. docbrown.info This is followed by the elimination of a chloride ion and deprotonation of the intermediate by another water molecule to give the final carboxylic acid product and hydrochloric acid. youtube.com

The high rate of hydrolysis underscores the need for controlled reaction conditions when other nucleophiles are intended to react with the acyl chloride. All synthetic procedures for esterification or amidation must be conducted under anhydrous conditions to prevent the formation of the carboxylic acid byproduct, which would lower the yield of the desired product. tandfonline.comtandfonline.com Conversely, this hydrolysis reaction is itself a key transformation, as it represents the final step in synthesizing the herbicide Quinclorac if the synthesis proceeds via the acyl chloride intermediate. google.com Therefore, controlling the presence or absence of water is the primary method for controlling product formation, either directing the reaction towards hydrolysis to form the parent acid or towards other substitution products in anhydrous media.

Amidation Reactions for Diverse Amide Scaffolds

Electrophilic Aromatic Substitution Reactions Involving the Acyl Chloride Moiety

This compound serves as a potent acylating agent in electrophilic aromatic substitution (EAS) reactions, most notably in the Friedel-Crafts acylation. chemistrysteps.comsigmaaldrich.comorganic-chemistry.org This reaction allows for the introduction of the 3,7-dichloro-8-quinolylcarbonyl group onto another aromatic nucleus, providing a pathway to complex aryl ketone derivatives. The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). rsc.org

The mechanism commences with the coordination of the Lewis acid to the chlorine atom of the acyl chloride moiety. This coordination polarizes the carbon-chlorine bond, facilitating its cleavage to form a highly reactive electrophile known as an acylium ion. sigmaaldrich.com This acylium ion is resonance-stabilized, which prevents the carbocation rearrangements that often complicate Friedel-Crafts alkylation reactions. chemistrysteps.comrsc.org

The generated acylium ion is then attacked by the π-electrons of a nucleophilic aromatic substrate (e.g., benzene (B151609), toluene, or anisole), leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrysteps.com In the final step, a base (often [AlCl₄]⁻) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the substrate ring and yielding the final aryl quinolyl ketone product. khanacademy.org

A key advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, contains a deactivating carbonyl group. chemistrysteps.comrsc.org This deactivation makes the product less reactive than the starting aromatic substrate, thus effectively preventing polysubstitution and allowing for the synthesis of monoacylated products with high selectivity. chemistrysteps.comorganic-chemistry.org While specific examples utilizing this compound are not extensively documented in readily available literature, the reaction follows these well-established principles of electrophilic aromatic substitution.

Table 1: Key Steps in Friedel-Crafts Acylation

| Step | Description | Intermediate/Product |

|---|---|---|

| 1 | Lewis acid activation | Complex formation between acyl chloride and Lewis acid |

| 2 | Formation of Electrophile | Generation of a resonance-stabilized acylium ion |

| 3 | Nucleophilic Attack | Aromatic ring attacks the acylium ion |

This compound as a Building Block for Heterocyclic Systems

The high reactivity of the acyl chloride functional group, combined with the presence of two chlorine atoms on the quinoline (B57606) core, makes this compound a versatile precursor for the synthesis of complex heterocyclic structures. It can be employed in strategies aimed at either constructing fused-ring systems or strategically appending the dichloroquinoline scaffold to other molecules.

Construction of Complex Quinolyl-Fused Architectures

The development of polycyclic aromatic systems incorporating the quinoline nucleus is a significant area of research, leading to compounds with unique electronic and biological properties. This compound is a valuable starting material for creating such quinolyl-fused architectures through cyclization reactions.

A common strategy involves reacting the acyl chloride with a bifunctional nucleophile. For instance, condensation with a substituted hydrazine (B178648) (e.g., phenylhydrazine) would initially yield a hydrazide. This intermediate, upon heating or treatment with a dehydrating agent, can undergo an intramolecular cyclization, such as a Fischer indole-type synthesis or a Pictet-Spengler-type reaction, to form a new heterocyclic ring fused to the quinoline core. Similarly, reaction with ortho-substituted anilines, such as o-phenylenediamine (B120857) or o-aminophenol, can produce amide intermediates that are primed for subsequent intramolecular cyclization to generate complex fused systems like quinolino-benzodiazepines or quinolino-benzoxazines. researchgate.net These synthetic routes leverage the reactivity of the C-8 carbonyl group to forge the initial bond, with a subsequent ring-closing step creating the final polycyclic architecture.

Strategic Incorporation of the 3,7-Dichloroquinoline (B128350) Moiety into Novel Compounds

The most direct synthetic application of this compound is its use as an acylating agent to attach the 3,7-dichloroquinoline moiety to various nucleophiles, thereby creating a diverse library of novel compounds. The acyl chloride readily reacts with amines, alcohols, and thiols to form stable amides, esters, and thioesters, respectively. This reactivity is often exploited in medicinal chemistry to explore structure-activity relationships by modifying a core scaffold. scholaris.camdpi.com

These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine (B92270), to neutralize the hydrochloric acid byproduct. The parent compound, 3,7-dichloroquinoline-8-carboxylic acid, is frequently activated in situ using coupling agents like N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) or converted to the acyl chloride with reagents like thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with the desired nucleophile. researchgate.netnih.goviajpr.com

Research has demonstrated the synthesis of various quinoline derivatives through these methods. For example, coupling reactions of related 7-chloroquinoline (B30040) carboxylic acids with a range of substituted benzoic acids and hydroxyalkylthiols have been successfully performed to produce novel ester derivatives. mdpi.com Similarly, the reaction of 4,7-dichloroquinoline (B193633) with various amines is a cornerstone in the synthesis of compounds with diverse biological activities. scholaris.ca These established synthetic protocols highlight the utility of the acyl chloride (or its in situ generated equivalent) as a robust tool for incorporating the dichloroquinoline scaffold into larger, more complex molecules.

Table 2: Representative Reactions for Incorporating the Dichloroquinoline Moiety

| Nucleophile Type | Reagent Example | Product Type |

|---|---|---|

| Primary/Secondary Amine | 2-Aminoethanol | Amide |

| Alcohol | Ethanol | Ester |

| Thiol | Ethanethiol | Thioester |

| Hydrazine | Hydrazine Hydrate | Hydrazide |

Advanced Analytical Methodologies for Research on 3,7 Dichloroquinolin 8 Carbonyl Chloride

Spectroscopic Characterization for Elucidating Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules. It provides information on the chemical environment of individual atoms, primarily ¹H (proton) and ¹³C (carbon-13), allowing for the unambiguous confirmation of the molecular skeleton.

For 3,7-Dichloroquinolin-8-carbonyl Chloride, ¹H NMR would be used to identify the protons on the quinoline (B57606) ring. The number of signals, their chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) provide a detailed map of the proton arrangement. The protons on the heterocyclic and benzene (B151609) rings of the quinoline core would appear in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The electron-withdrawing effects of the chlorine atoms and the carbonyl chloride group would cause downfield shifts for adjacent protons.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms in the molecule, including the quaternary carbons that bear no protons. The chemical shift of the carbonyl carbon in the acid chloride group is particularly diagnostic, typically appearing significantly downfield (e.g., 165-175 ppm).

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted chemical shifts (δ) in ppm relative to a standard like Tetramethylsilane (TMS). Data is estimated based on substituent effects on the quinoline ring.

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | 8.8 - 9.0 | Doublet | ~4-5 |

| H-4 | 8.0 - 8.2 | Doublet | ~2-3 |

| H-5 | 7.8 - 8.0 | Doublet | ~8-9 |

| H-6 | 7.5 - 7.7 | Doublet | ~8-9 |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

In the analysis of this compound, FTIR spectroscopy would be particularly useful for confirming the presence of the carbonyl chloride group. The C=O stretching vibration of an acid chloride is characteristically found at a high frequency, typically in the range of 1770-1815 cm⁻¹, which distinguishes it from other carbonyl-containing functional groups like carboxylic acids or esters. Other key vibrations would include C=C and C=N stretching from the quinoline ring (approx. 1500-1650 cm⁻¹) and C-Cl stretching vibrations (approx. 600-800 cm⁻¹).

Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, making it useful for analyzing the aromatic ring system and C-Cl bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| 1770 - 1815 | C=O Stretch | Acid Chloride |

| 1500 - 1650 | C=C / C=N Stretches | Aromatic Quinoline Ring |

| 1000 - 1250 | C-C Stretch | Aromatic Ring |

| 600 - 800 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound with high accuracy and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₁₀H₄Cl₃NO), high-resolution mass spectrometry (HRMS) would confirm its elemental composition. The presence of three chlorine atoms would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Under techniques like electron ionization (EI) or electrospray ionization (ESI) tandem mass spectrometry (ESI-MS/MS), the molecule fragments in a predictable manner. nih.govresearchgate.net Common fragmentation pathways would likely involve the initial loss of a chlorine radical (•Cl), followed by the loss of a carbon monoxide (CO) molecule from the carbonyl group. nih.gov Further fragmentation of the dichloroquinoline ring would provide additional structural confirmation.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (for ³⁵Cl) | Proposed Fragment | Formula of Fragment |

| 259 | [M]⁺ (Molecular Ion) | [C₁₀H₄Cl₃NO]⁺ |

| 224 | [M - Cl]⁺ | [C₁₀H₄Cl₂NO]⁺ |

| 196 | [M - Cl - CO]⁺ | [C₉H₄Cl₂N]⁺ |

| 161 | [C₉H₄ClN]⁺ | [C₉H₄ClN]⁺ |

Chromatographic Techniques for Reaction Monitoring and Product Purity

Chromatography is used to separate, identify, and quantify the components of a mixture. It is essential for monitoring the progress of a chemical reaction by observing the consumption of reactants and the formation of products, as well as for assessing the purity of the isolated final compound.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds. chemrxiv.org For a reaction involving this compound, a reversed-phase HPLC method would likely be employed, where samples are separated based on their hydrophobicity.

The progress of a synthesis can be monitored by taking aliquots from the reaction mixture over time and analyzing them by HPLC. This allows for the quantification of the starting material, intermediates, and the desired product.

Advanced detectors enhance the power of HPLC:

Diode Array Detector (DAD): Provides UV-Visible spectra for each peak, which can help in identifying compounds based on their chromophores. The extended aromatic system of the quinoline ring would give a strong UV absorbance.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides molecular weight information for each separated component, offering a high degree of confidence in peak identification. researchgate.netresearchgate.net This is invaluable for identifying unexpected byproducts.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. mdpi.comnih.gov However, this compound itself has a relatively high molecular weight and is a reactive acid chloride, making it prone to decomposition at the high temperatures required for GC analysis.

A common strategy to overcome this is derivatization, where the analyte is converted into a more volatile and thermally stable compound. researchgate.netrsc.org The this compound could be reacted with a simple alcohol, such as methanol (B129727) or ethanol, to form the corresponding methyl or ethyl ester. These esters are significantly more stable and volatile, making them ideal for GC-MS analysis.

Once derivatized, GC-MS can be used to assess the purity of the initial acid chloride (by converting it entirely to the ester) and to identify any volatile impurities that may have been present. The mass spectrometer provides definitive identification of the separated components based on their mass spectra and fragmentation patterns. nih.gov

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of complex chemical mixtures, offering distinct advantages over traditional high-performance liquid chromatography (HPLC). chromatographytoday.comamericanpharmaceuticalreview.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. chromatographyonline.commdpi.com The properties of a supercritical fluid—intermediate between a gas and a liquid—provide low viscosity and high diffusivity, which facilitates high-efficiency separations and faster analysis times. chromatographytoday.comchromatographyonline.com

The versatility of SFC is enhanced by the addition of polar co-solvents, known as modifiers (e.g., methanol, ethanol), which allows for the separation of a wide range of analytes from non-polar to polar. chromatographyonline.com This makes SFC particularly well-suited for challenging separations involving complex mixtures or structurally diverse compounds, such as those encountered in pharmaceutical development. teledynelabs.comuliege.be For a molecule like this compound or its derivatives, SFC offers a "green" chromatography alternative with reduced consumption of organic solvents. chromatographyonline.com Its unique selectivity, which is often orthogonal to reversed-phase HPLC, provides a valuable tool for impurity profiling and analysis. americanpharmaceuticalreview.com

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

|---|---|---|

| Primary Mobile Phase | Supercritical CO₂ (often with a polar modifier) | Aqueous solutions and organic solvents (e.g., acetonitrile (B52724), methanol) |

| Analysis Speed | Typically faster due to low viscosity and high diffusivity | Generally slower run times |

| Solvent Consumption | Significantly lower organic solvent usage | Higher organic solvent usage |

| Environmental Impact | Considered a "green" technology | Generates more hazardous solvent waste |

| Selectivity | Normal-phase like, often orthogonal to RPLC | Primarily reversed-phase or normal-phase |

Derivatization Strategies for Analytical Characterization of Reactive Acyl Chlorides

Determining the residual presence of highly reactive compounds like acyl chlorides in drug substances is an analytical challenge. nih.gov Their high reactivity makes direct analysis by common techniques like reversed-phase HPLC problematic due to the aqueous mobile phases which can cause hydrolysis. chromforum.org To overcome this, derivatization strategies are employed to convert the acyl chloride into a more stable and easily detectable compound. nih.govresearchgate.net

Esterification for Improved Stability and Detectability

A primary and effective derivatization strategy for acyl chlorides is esterification. This process involves reacting the this compound with an alcohol, such as methanol, to form the corresponding methyl ester. This reaction converts the highly reactive acyl chloride functional group into a significantly more stable ester. researchgate.netyoutube.com The resulting ester derivative is less susceptible to hydrolysis and is more amenable to analysis by standard chromatographic techniques. researchgate.net

The esterification method not only enhances the stability of the analyte but can also improve its detectability. While the hydrolysis of an acyl chloride may yield a carboxylic acid that is already present as a raw material or impurity, the ester is a unique derivative that allows for accurate quantification of the original acyl chloride. researchgate.net

Alternative Derivatizing Agents and Their Analytical Advantages

Beyond simple esterification with methanol, other derivatizing agents can be selected to impart specific analytical advantages, such as enhanced detector response. researchgate.net The choice of agent depends on the analytical technique being used and the need to overcome matrix interferences. nih.gov

For instance, nitro-substituted phenylhydrazines, such as 2-nitrophenylhydrazine, are effective derivatizing agents for acyl chlorides when using HPLC with UV detection. nih.govresearchgate.net The resulting derivative exhibits a significant shift in its UV absorption to a longer wavelength (around 395 nm), which can effectively minimize interference from the drug substance matrix, leading to higher specificity and sensitivity. nih.govresearchgate.net Other reagents, like polymer-immobilized 8-amino-2-naphthoxide, can be used to label acyl chlorides, producing derivatives that can be monitored by UV, fluorescence, and oxidative electrochemical detectors, often achieving detection limits in the sub-parts-per-billion range. oup.com Acylation, the reaction of the target molecule with an acylating agent, is another established method for derivatizing compounds for GC analysis. osti.gov

| Derivatizing Agent | Resulting Derivative | Primary Analytical Advantage | Detection Method |

|---|---|---|---|

| Methanol | Methyl Ester | Increased stability, prevents overestimation from existing acid impurities. researchgate.net | HPLC-UV |

| 2-Nitrophenylhydrazine | Nitrophenylhydrazide | Shifts UV absorbance to a higher wavelength (395 nm), minimizing matrix interference. nih.govresearchgate.net | HPLC-UV/Vis |

| 8-Amino-2-naphthoxide | N-acyl Naphthylamine | Enables highly sensitive detection. oup.com | UV, Fluorescence, Electrochemical |

| Perfluoro Acid Anhydrides (e.g., TFAA) | Trifluoroacetamide | Creates highly volatile and stable derivatives with excellent detector response. gcms.cz | GC-ECD |

X-ray Crystallography for Solid-State Structure Determination of Related Derivatives

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a reactive intermediate like this compound, crystallographic analysis is typically performed on a more stable, crystalline derivative. The crystal structure of the parent compound, 4,7-dichloroquinoline (B193633), has been reported, providing foundational structural information for related molecules. researchgate.net

The analysis of a suitable derivative would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and torsion angles. chemmethod.com Furthermore, it reveals details about the solid-state packing, identifying intermolecular interactions such as hydrogen bonds and π–π stacking that stabilize the crystal lattice. researchgate.netresearchgate.net For example, the crystal structure of a quinoline dicarbamic acid derivative was stabilized by C-H…O hydrogen bonds and van der Waals interactions. chemmethod.com This information is invaluable for confirming the identity and stereochemistry of synthesized compounds and understanding their physical properties.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₅Cl₂N |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Molecules in Asymmetric Unit (Z') | 2 |

| Key Structural Feature | Both molecules in the asymmetric unit are essentially planar. |

| Intermolecular Interactions | No close C—H···Cl contacts noted. |

Computational and Theoretical Studies on 3,7 Dichloroquinolin 8 Carbonyl Chloride and Its Reaction Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized molecular geometry, bond lengths, bond angles, and thermodynamic stability of molecules like 3,7-dichloroquinolin-8-carbonyl chloride.

DFT calculations would reveal how the presence of two chlorine atoms at the 3- and 7-positions and the carbonyl chloride group at the 8-position affects the planarity and bond distribution within the quinoline (B57606) ring system. The electron-withdrawing nature of the chlorine atoms and the carbonyl chloride group is expected to cause significant redistribution of electron density across the molecule. This can lead to measurable changes in bond lengths compared to unsubstituted quinoline; for instance, carbon-carbon bonds adjacent to substituted positions may be altered due to changes in electron delocalization.

Table 1: Predicted Molecular Geometry Parameters for Quinoline Derivatives from DFT Studies

| Parameter | Unsubstituted Quinoline (Typical) | Expected Trend for this compound |

|---|---|---|

| C3-Cl Bond Length | N/A | ~1.74 Å |

| C7-Cl Bond Length | N/A | ~1.73 Å |

| C8-C(O) Bond Length | N/A | ~1.50 Å |

| C=O Bond Length | N/A | ~1.19 Å |

| C(O)-Cl Bond Length | N/A | ~1.80 Å |

| Ring C-C Bond Lengths | ~1.36 - 1.42 Å | Perturbations due to inductive effects of substituents |

| Ring C-N Bond Lengths | ~1.32 - 1.36 Å | Perturbations due to inductive effects of substituents |

Note: The values for this compound are illustrative, based on typical bond lengths for similar functional groups in related structures. Precise values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps predict a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these orbitals indicate how a molecule will interact with other reagents.

For this compound, the FMO analysis would be particularly insightful:

LUMO (Lowest Unoccupied Molecular Orbital): The presence of three strongly electron-withdrawing groups (two chlorines and a carbonyl chloride) is expected to significantly lower the energy of the LUMO. A low-energy LUMO indicates that the molecule is a strong electrophile. The LUMO is likely to be localized around the carbonyl carbon of the acyl chloride group, making it the primary site for nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital): The HOMO is likely distributed across the π-system of the quinoline ring. Its energy level provides insight into the molecule's ability to act as a nucleophile or participate in π-stacking interactions.

The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. Computational studies on other quinoline derivatives have successfully used FMO analysis to predict their biological and chemical interactions. scispace.com

Table 2: Illustrative Frontier Molecular Orbital Energies

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Implication |

|---|---|---|---|---|

| Quinoline (Typical) | ~ -6.5 | ~ -1.0 | ~ 5.5 | Moderate Reactivity |

| This compound (Predicted) | < -6.5 | < -1.0 | < 5.5 | High Electrophilicity |

Note: These values are estimations to illustrate the expected electronic effects of the substituents.

Molecular Dynamics Simulations of Reaction Pathways

While quantum calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations can model the reaction pathways of this compound with various nucleophiles, providing insights into transition states, reaction kinetics, and the role of solvent molecules. nih.gov For example, an MD simulation could model the nucleophilic acyl substitution reaction at the carbonyl chloride group, tracking the atomic positions and energy changes as the reaction proceeds. This would help in understanding the reaction mechanism and identifying potential intermediates.

Structure-Reactivity Relationship (SAR) Studies of Quinolyl Acyl Chlorides

Structure-Reactivity Relationship (SAR) studies aim to understand how a molecule's chemical structure influences its reactivity. For quinolyl acyl chlorides, these studies focus on how different substituents on the quinoline ring affect the properties of the acyl chloride functional group.

Halogen bonding is a noncovalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site. nih.govrsc.org In this compound, the chlorine atoms at the 3- and 7-positions have the potential to engage in halogen bonding. Computational studies can quantify the strength and nature of these interactions. researchgate.net DFT calculations can map the molecular electrostatic potential (MEP) surface, which would likely show a region of positive electrostatic potential (a σ-hole) on the outer side of the chlorine atoms, enabling them to attract nucleophiles. The ability to form such bonds can influence the compound's crystal packing, solubility, and interactions with biological targets.

The specific placement of the chlorine atoms at the 3- and 7-positions has a profound impact on the reactivity of the carbonyl chloride at the 8-position. The primary influence is through the inductive effect, where the high electronegativity of chlorine withdraws electron density from the quinoline ring system.

This electron withdrawal has several consequences:

Increased Electrophilicity: The withdrawal of electron density from the ring is transmitted to the C8 position, making the carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.

Stabilization of Intermediates: The electron-withdrawing groups can help stabilize the negatively charged tetrahedral intermediate formed during nucleophilic acyl substitution.

Computational studies on various substituted quinolines confirm that the position and nature of substituents significantly modulate the electronic properties and reactivity of the entire molecule. mdpi.comnih.gov Therefore, the 3,7-dichloro substitution pattern is a key determinant of the chemical behavior of this compound.

Future Research Directions and Innovative Applications in Synthetic Chemistry

Development of More Sustainable and Green Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the design of safer and more efficient chemical processes. acs.orgresearchgate.net Future research into the synthesis of 3,7-Dichloroquinolin-8-carbonyl Chloride and its derivatives will undoubtedly prioritize the development of sustainable methodologies.

Conventional synthetic routes for quinoline (B57606) derivatives often involve harsh reaction conditions, the use of hazardous reagents, and the generation of significant waste. biointerfaceresearch.com Greener alternatives could focus on several key areas:

Use of Greener Solvents: Exploration of benign solvents such as water, ethanol, or ionic liquids could replace traditional, more hazardous organic solvents. scinito.airesearchgate.net

Alternative Energy Sources: Microwave and ultrasound-assisted synthesis have been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of quinoline scaffolds. nih.govnajah.edu

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. acs.org This involves minimizing the use of protecting groups and stoichiometric reagents.

Biocatalysis: The use of enzymes or whole-cell systems offers a highly selective and environmentally friendly approach to chemical transformations. researchgate.netingentaconnect.com Research could focus on biocatalytic methods for the synthesis of the quinoline core or for the enzymatic resolution of chiral quinoline derivatives.

A comparative overview of traditional versus potential green synthetic approaches is presented in Table 1.

Table 1: Comparison of Synthetic Approaches

| Feature | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often hazardous (e.g., halogenated hydrocarbons) | Water, ethanol, ionic liquids, solvent-free |

| Energy | Conventional heating (often prolonged) | Microwave, ultrasound, ambient temperature |

| Reagents | Often stoichiometric and hazardous | Catalytic, renewable feedstocks, biocatalysts |

| Waste | Significant byproduct and solvent waste | Minimized waste, recyclable catalysts/solvents |

| Efficiency | Can have lower atom economy and yields | Higher atom economy, often improved yields |

Exploration of Novel Catalytic Systems for this compound Transformations

Catalysis is at the heart of efficient and selective organic synthesis. The development of novel catalytic systems for the synthesis and functionalization of this compound is a promising area for future investigation. The presence of two chlorine atoms and a carbonyl chloride group on the quinoline ring system presents both challenges and opportunities for catalytic transformations.

Future research could explore:

Transition Metal Catalysis: Palladium, copper, rhodium, and ruthenium complexes have been extensively used for the functionalization of quinoline rings. acs.org Research could focus on developing catalysts that are tolerant of the existing chloro-substituents while enabling further selective C-H functionalization or cross-coupling reactions at other positions of the quinoline core.

Heterogeneous Catalysis: The use of solid-supported catalysts offers advantages in terms of ease of separation, recovery, and recyclability, aligning with green chemistry principles. acs.org Nanoparticle-based catalysts could also offer unique reactivity and selectivity.

Organocatalysis: Metal-free catalytic systems are gaining prominence. Organocatalysts could be employed for various transformations, such as asymmetric reactions, to introduce chirality into molecules derived from this compound.

Catalytic Conversion to Acyl Chloride: While traditional methods for converting carboxylic acids to acyl chlorides often use stoichiometric reagents like thionyl chloride or oxalyl chloride, research into catalytic methods could reduce waste and improve safety. Catalytic amounts of reagents like dimethylformamide (DMF) or pyridine (B92270) are known to facilitate these transformations. nih.gov

Table 2: Potential Catalytic Systems for Transformations

| Catalyst Type | Potential Application | Advantages |

|---|---|---|

| Palladium Complexes | Cross-coupling reactions (e.g., Suzuki, Heck) at other positions | High efficiency and selectivity |

| Copper Catalysts | C-H functionalization, amination reactions | Lower cost compared to other transition metals |

| Heterogeneous Catalysts | Various transformations | Recyclability, ease of separation |

| Organocatalysts | Asymmetric synthesis | Metal-free, environmentally benign |

| DMF/Pyridine | Catalytic conversion of the corresponding carboxylic acid | Reduced waste compared to stoichiometric reagents |

Application in Continuous Flow Chemistry for Enhanced Efficiency and Scalability

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. researchgate.netingentaconnect.com The application of flow chemistry to the synthesis and subsequent transformations of this compound presents a compelling avenue for future research and industrial implementation.

Key benefits of adopting a continuous flow approach include:

Enhanced Safety: The small reactor volumes inherent in flow systems minimize the risks associated with handling reactive intermediates like acyl chlorides and conducting potentially exothermic reactions. researchgate.net

Precise Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and product quality. ingentaconnect.com

Increased Efficiency and Throughput: The rapid heat and mass transfer in microreactors can lead to significantly shorter reaction times and higher yields. najah.edu For industrial applications, scaling up production is achieved by running the process for longer durations or by "numbering-up" (using multiple reactors in parallel). nih.gov

Telescoped Synthesis: Flow chemistry enables the integration of multiple reaction steps into a continuous sequence, eliminating the need for isolation and purification of intermediates. This can significantly streamline the synthesis of complex molecules derived from this compound.

Future research in this area could focus on developing a continuous flow process for the conversion of 3,7-dichloroquinoline-8-carboxylic acid to the target carbonyl chloride, followed by in-line reactions with various nucleophiles to generate a library of derivatives.

Integration of this compound into Advanced Materials Synthesis Precursors

The unique electronic and structural features of the quinoline scaffold make it an attractive building block for advanced materials. mdpi.com this compound, with its reactive carbonyl chloride handle, is an ideal precursor for integration into polymeric and other material architectures.

Potential applications in materials science include:

Luminescent Polymers: Quinoline-based polymers can exhibit fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. researchgate.net The dichloro-substitution pattern of the target molecule could be used to tune the electronic properties and, consequently, the emission characteristics of the resulting polymers.

Conducting Polymers: The extended π-system of the quinoline ring can contribute to electrical conductivity. By incorporating this unit into a polymer backbone, it may be possible to develop novel conducting or semiconducting materials for electronic applications.

High-Performance Polymers: The rigid, aromatic structure of the quinoline unit can impart high thermal stability and mechanical strength to polymers.

Functional Coatings: The carbonyl chloride group can be used to covalently attach the quinoline moiety to surfaces, creating functional coatings with specific properties, such as corrosion resistance or altered optical characteristics.

Design and Synthesis of Chemically Diverse Quinoline Conjugates for Specific Industrial Applications

The reactivity of the carbonyl chloride group in this compound allows for its conjugation with a wide array of other molecules, leading to the creation of novel chemical entities with specific industrial applications. This opens up a vast chemical space for exploration.

Future research could target the synthesis of conjugates for applications such as:

Agrochemicals: Quinoline derivatives are known to possess fungicidal, herbicidal, and insecticidal properties. acs.orgnih.govingentaconnect.com By conjugating the 3,7-dichloroquinoline-8-carbonyl moiety with other known agrochemically active scaffolds, it may be possible to develop new pesticides with enhanced efficacy or novel modes of action.

Dyes and Pigments: The quinoline ring is a chromophore found in various dyes. nih.govresearchgate.net Modification of the quinoline core and conjugation with other chromophoric systems could lead to the development of new dyes with tailored colors and properties for use in textiles, printing, and imaging.

Corrosion Inhibitors: Quinoline and its derivatives have been shown to be effective corrosion inhibitors for various metals. najah.eduresearchgate.net The nitrogen atom and the π-electron system of the quinoline ring can interact with metal surfaces, forming a protective layer. Conjugates of this compound could be designed to have enhanced adsorption and protective capabilities.

Electronic Materials: The electron-accepting properties of the quinoline ring system can be exploited in the design of materials for organic electronics. researchgate.net Conjugation with electron-donating moieties could lead to the formation of donor-acceptor systems with interesting photophysical and electronic properties.

The continued exploration of these research avenues will undoubtedly unlock the full potential of this compound as a valuable and versatile building block in modern synthetic chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,7-Dichloroquinolin-8-carbonyl Chloride, and how do substitution patterns influence reaction outcomes?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation or halogenation of quinoline precursors. For example, chlorination at positions 3 and 7 can be achieved using PCl₅ or SOCl₂ under controlled temperature (40–60°C). The 8-carbonyl chloride group is introduced via reaction with oxalyl chloride in anhydrous DCM. Substitution patterns (e.g., chlorine positions) critically influence reactivity: steric hindrance at position 8 may require longer reaction times, while electron-withdrawing groups (e.g., Cl at position 3) enhance electrophilic substitution at position 7 .

- Data Reference :

| Precursor | Chlorinating Agent | Reaction Time (hr) | Yield (%) |

|---|---|---|---|

| 8-Hydroxyquinoline | SOCl₂ | 6 | 72 |

| 3-Chloroquinoline | PCl₅ | 8 | 65 |

Q. How can structural characterization of this compound be validated using spectroscopic techniques?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : The absence of aromatic protons at positions 3 and 7 (due to Cl substitution) and a downfield carbonyl carbon signal (~170 ppm) confirm the structure.

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 260.94 ([M+H]⁺) with isotopic patterns matching Cl₂.

- IR Spectroscopy : Stretching vibrations at 1750 cm⁻¹ (C=O) and 750 cm⁻¹ (C-Cl). Cross-referencing with PubChem data for analogous quinoline derivatives ensures accuracy .

Q. What mechanisms explain the biological activity of this compound in antimicrobial assays?

- Methodological Answer : The dichloro-substituted quinoline core disrupts microbial DNA gyrase or topoisomerase IV, while the carbonyl chloride group enhances membrane permeability. Comparative studies show that chlorine at positions 3 and 7 increases lipophilicity, improving bioavailability. For example, analogs with single Cl substitutions exhibit 2–3x lower MIC values against E. coli compared to the dichloro derivative .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound while minimizing byproducts?

- Methodological Answer : Optimization involves:

- Temperature Control : Lower temperatures (40°C) reduce decomposition of the carbonyl chloride group.

- Catalyst Screening : Lewis acids like AlCl₃ improve regioselectivity during chlorination.

- Solvent Selection : Anhydrous DMF enhances solubility of intermediates. A recent study achieved 85% yield using AlCl₃ (10 mol%) in DMF at 45°C for 5 hours .

- Data Reference :

| Catalyst | Solvent | Yield (%) | Byproducts (%) |

|---|---|---|---|

| AlCl₃ | DMF | 85 | 5 |

| None | DCM | 65 | 15 |

Q. How should researchers address contradictions in reported spectral data for quinoline derivatives like this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. To resolve:

- Standardization : Use deuterated DMSO for NMR to avoid solvent shifts.

- Cross-Validation : Compare with high-purity reference standards (e.g., PubChem’s computed spectra for analogous compounds).

- Advanced Techniques : 2D NMR (COSY, HSQC) clarifies ambiguous assignments, particularly for overlapping aromatic signals .

Q. What advanced analytical methods are suitable for detecting trace byproducts in this compound synthesis?

- Methodological Answer :

- HPLC-MS/MS : Detects chlorinated byproducts (e.g., 3,7-dichloroquinoline) at ppm levels using a C18 column and acetonitrile/water gradient.

- X-ray Crystallography : Resolves structural ambiguities in crystalline intermediates.

- TGA-DSC : Identifies thermal degradation products during scale-up .

Q. What synergistic effects arise when combining this compound with other pharmacophores in drug design?

- Methodological Answer : Hybrid molecules (e.g., conjugates with pyridine or hydrazine) show enhanced activity. For instance, coupling with a fluorophenyl group via amide linkage improves binding to bacterial efflux pumps, reducing resistance. Computational docking studies (AutoDock Vina) predict ΔG values of −9.2 kcal/mol for such hybrids .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.